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Compound of Interest

Compound Name: 3,4,5-Trimethoxycinnamic acid

Cat. No.: B074204 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3,4,5-Trimethoxycinnamic acid, a compound of interest for researchers, scientists, and drug

development professionals. The information is presented in a structured format for easy

reference and includes detailed experimental protocols.

Introduction
3,4,5-Trimethoxycinnamic acid is a derivative of cinnamic acid characterized by the presence

of three methoxy groups on the phenyl ring.[1] This compound and its derivatives are of

significant interest in medicinal chemistry due to their potential biological activities.[2][3]

Accurate characterization of this molecule is crucial for its application in research and

development, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for its structural

elucidation and purity assessment.

Spectroscopic Data
The following sections present the key spectroscopic data for 3,4,5-Trimethoxycinnamic acid
in a tabulated format for clarity and ease of comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule. The following table summarizes the proton NMR data for 3,4,5-
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Trimethoxycinnamic acid.

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.709 d 15.9 H-β (vinylic)

6.787 s H-2, H-6 (aromatic)

6.371 d 15.9 H-α (vinylic)

3.897 s -OCH₃ (C4)

3.83 (approx.) s -OCH₃ (C3, C5)

12.07 br s -COOH

Data sourced from ChemicalBook and adapted based on typical cinnamic acid derivative

spectra.[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The table

below lists the carbon-13 NMR data for 3,4,5-Trimethoxycinnamic acid.
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Chemical Shift (δ) ppm Assignment

167.40 C=O (Carboxylic Acid)

153.11 C-3, C-5 (Aromatic)

147.1 (approx.) C-β (Vinylic)

141.81 C-4 (Aromatic)

129.4 (approx.) C-1 (Aromatic)

116.1 (approx.) C-α (Vinylic)

106.98 C-2, C-6 (Aromatic)

60.55 -OCH₃ (C4)

56.35 -OCH₃ (C3, C5)

Data sourced from ChemicalBook and Spectrabase.[5][6]

IR (Infrared) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The following

table summarizes the characteristic IR absorption bands for 3,4,5-Trimethoxycinnamic acid.

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

3005 Medium C-H stretch (Aromatic/Vinylic)

2944, 2837 Medium C-H stretch (Aliphatic, -OCH₃)

1710 Strong
C=O stretch (Conjugated

Carboxylic Acid)

1629 Strong C=C stretch (Alkene)

1581, 1505 Medium-Strong C=C stretch (Aromatic)

1245, 1123 Strong C-O stretch (Ether)
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Data compiled from various sources, including MDPI.[2]

MS (Mass Spectrometry) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Relative Intensity (%) Assignment

238 99.99 [M]⁺ (Molecular Ion)

223 50.40 [M - CH₃]⁺

206 5.71 [M - OCH₃ - H]⁺

195 - [M - COOH]⁺

179 - [M - COOH - CH₃]⁺

163 7.30 [M - COOH - OCH₃]⁺

Data sourced from PubChem and ChemicalBook.[1][7]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 3,4,5-Trimethoxycinnamic acid in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR

spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Calibrate the chemical shift scale

using the TMS signal.

IR Spectroscopy
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample

with anhydrous potassium bromide (KBr) (approx. 100-200 mg) in an agate mortar and

pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid in a volatile

solvent (e.g., acetone or methylene chloride).[8] Apply a drop of the solution onto a salt plate

(e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

Data Acquisition: Place the KBr pellet or salt plate in the sample holder of the FT-IR

spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's

software to produce the infrared spectrum.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization

(ESI).[9][10] For EI, the sample is typically introduced via a direct insertion probe or after

separation by gas chromatography. For ESI, the sample is introduced via liquid

chromatography or direct infusion.[2]

Ionization: The sample molecules are ionized in the ion source. In EI, high-energy electrons

bombard the sample, causing ionization and fragmentation.[9] In ESI, a high voltage is

applied to a liquid to create an aerosol, leading to the formation of ions.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.
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Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound like 3,4,5-Trimethoxycinnamic acid.
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Caption: General workflow for the spectroscopic analysis of 3,4,5-Trimethoxycinnamic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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